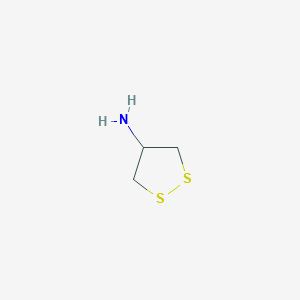

1,2-Dithiolan-4-amine

Beschreibung

Historical Context and Significance of 1,2-Dithiolane (B1197483) Ring Systems

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key structural feature in several important natural products. acs.org Its historical significance is prominently highlighted by the discovery of Nereistoxin (B154731) (N,N-dimethyl-1,2-dithiolan-4-amine), a natural toxin isolated from the marine annelid Lumbriconereis heteropoda in 1934 and structurally identified in 1962. wikipedia.org The potent insecticidal properties of Nereistoxin spurred extensive research, leading to the development of commercial insecticides like cartap (B107815), bensultap, and thiocyclam, which are synthetic derivatives that act as propesticides, breaking down to the active nereistoxin molecule. wikipedia.orgtandfonline.com

Another vital naturally occurring 1,2-dithiolane is lipoic acid (1,2-dithiolane-3-pentanoic acid), an essential cofactor in aerobic metabolism involved in the oxidative decarboxylation of α-ketoacids. acs.org The chemical reactivity of the strained disulfide bond in the 1,2-dithiolane ring is fundamental to its biological function. acs.org This inherent reactivity has also made the 1,2-dithiolane system a subject of interest in fields beyond natural products, including its study as a model for the primary quantum conversion act in photosynthesis and its use in creating dynamic covalent polymers and hydrogels. acs.orgresearchgate.net

Structural Features and Unique Chemical Properties of the 1,2-Dithiolan-4-amine Scaffold

The this compound scaffold possesses a unique molecular architecture that dictates its chemical behavior. The core of the molecule is the 1,2-dithiolane ring, a five-membered heterocycle containing a sulfur-sulfur (disulfide) bond. This ring is conformationally strained, which makes the disulfide bond susceptible to cleavage and participation in redox reactions. The presence of an amine group at the 4-position further enhances its chemical versatility, providing a site for nucleophilic substitution reactions and derivatization.

The key chemical properties of this compound stem from this combination of functional groups:

Redox Activity : The disulfide bond is redox-active and can participate in thiol-disulfide exchange reactions, a critical process in many biological and chemical systems.

Reactivity : The compound can undergo various chemical transformations. The disulfide bond can be oxidized to form sulfoxides or reduced to yield dithiols. The amine group can act as a nucleophile, allowing for the synthesis of a wide array of derivatives.

Coordination Chemistry : The sulfur and nitrogen atoms can act as ligands, enabling the formation of coordination complexes with metal ions.

These features make this compound and its derivatives valuable tools in chemical synthesis and for probing biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dithiolan-4-amine | nih.gov |

| Molecular Formula | C₃H₇NS₂ | nih.gov |

| Molecular Weight | 121.23 g/mol | nih.gov |

| Canonical SMILES | C1C(CSS1)N | nih.gov |

| InChIKey | BXMQAFYZFUUYMM-UHFFFAOYSA-N | nih.gov |

| CAS Number | 4212-05-9 | nih.gov |

| Topological Polar Surface Area | 42.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

This data is computationally generated and sourced from PubChem.

Overview of Research Trajectories for Amine-Substituted Dithiolanes

Research into amine-substituted dithiolanes has followed several distinct yet interconnected trajectories, largely driven by their biological activity and synthetic utility.

Agrochemicals : The most prominent research path stems from the insecticidal properties of Nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine). wikipedia.org This led to extensive structure-activity relationship studies to synthesize derivatives with improved efficacy and lower mammalian toxicity, resulting in several commercial insecticides. wikipedia.orgtandfonline.com Research continues to explore novel 1,2-dithiolanes with nitrogen-containing substituents for pesticidal and acaricidal activity. tandfonline.com

Peptide Chemistry and Peptidomimetics : The unique structural and redox properties of the dithiolane ring have made it an attractive component for designing nonproteinogenic amino acids and peptidomimetics. acs.org For instance, 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) has been synthesized and incorporated into peptide backbones to study conformational changes and biological activity. acs.orgnih.gov The goal is to create peptides with enhanced properties, such as specific interactions with biological targets. acs.org

Materials Science and Polymer Chemistry : The ability of the 1,2-dithiolane ring to undergo ring-opening polymerization has been exploited to create dynamic and self-healing materials. researchgate.net While much of this work focuses on derivatives like lipoic acid, the principles can be extended to amine-substituted versions, opening avenues for functional polymers with tunable properties. researchgate.net Additionally, dithiolane derivatives have been investigated as process stabilizers for polyolefins. researchgate.net

Medicinal Chemistry : The redox-active nature of the dithiolane ring has prompted investigations into its potential as an enzyme inhibitor. researchgate.net For example, derivatives of 1,2-dithiolane-4-carboxylic acid have been studied as potential inhibitors of thioredoxin reductase, an enzyme implicated in cancer. researchgate.netnih.gov

Table 2: Selected Research on Amine-Substituted Dithiolanes

| Compound/Derivative | Research Focus | Key Findings | Reference(s) |

| Nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine) | Insecticide Development | Acts by blocking the nicotinic acetylcholine (B1216132) receptor; led to commercial insecticides like cartap and bensultap. | wikipedia.org |

| Various N-substituted 1,2-dithiolanes | Pesticidal Activity | A variation in the position and character of the nitrogen atom is allowable for insecticidal activity. | tandfonline.com |

| 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) | Peptide Chemistry | Incorporated into a chemotactic tripeptide analogue, demonstrating its utility in creating peptidomimetics. | nih.gov |

| (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid (Adp) | Chiral Amino Acid Synthesis | First stereocontrolled synthesis of a chiral α-amino acid containing the 1,2-dithiolane ring for peptide chemistry. | acs.org |

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are multifaceted, aiming to explore its fundamental chemistry and expand its applications. The primary objectives of this research can be summarized as follows:

Development of Novel Synthetic Routes : A key objective is to establish efficient and general synthetic pathways to this compound and its derivatives. For example, new routes have been developed starting from 1,3-diols to create substituted 1,2-dithiolanes. tandfonline.com This includes stereocontrolled syntheses to produce chiral building blocks for more complex molecules. acs.org

Elucidation of Structure-Activity Relationships : Researchers aim to understand how modifications to the this compound structure affect its biological activity. This involves synthesizing a library of related compounds and testing them for specific functions, such as enzyme inhibition or pesticidal effects. tandfonline.comresearchgate.net The goal is to identify the essential structural features required for a desired activity. tandfonline.com

Exploration of New Applications : A significant portion of research is dedicated to finding new uses for this scaffold. This includes designing novel peptidomimetics, creating functional materials, and identifying new biological targets. acs.orgresearchgate.netnih.gov For example, the insertion of 1,2-dithiolane-based amino acids into bioactive peptides is a promising approach for developing new therapeutic agents. acs.org

Understanding Mechanisms of Action : For bioactive derivatives, a crucial objective is to determine their precise mechanism of action. In the case of Nereistoxin, electrophysiological studies revealed that it blocks the nicotinic acetylcholine receptor, rather than inhibiting acetylcholinesterase as initially thought. wikipedia.org Similar mechanistic studies are vital for developing more selective and effective compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dithiolan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2/c4-3-1-5-6-2-3/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMQAFYZFUUYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194958 | |

| Record name | 1,2-Ditholan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-05-9 | |

| Record name | 1,2-Ditholan-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ditholan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dithiolan 4 Amine and Its Derivatives

Established Synthetic Routes for the 1,2-Dithiolane (B1197483) Core

The construction of the 1,2-dithiolane ring is a critical step in the synthesis of 1,2-dithiolan-4-amine. Several strategies have been established, primarily revolving around the formation of the disulfide bond within a five-membered ring structure.

Cyclization Strategies from Dithiol Precursors

A common and direct approach to the 1,2-dithiolane ring involves the oxidative cyclization of a propane-1,3-dithiol precursor. chemicalbook.com This method relies on the formation of a disulfide bridge between two thiol groups positioned at the 1 and 3 positions of a propane (B168953) backbone. Various oxidizing agents can be employed to facilitate this transformation.

For instance, the parent 1,2-dithiolane can be synthesized from propane-1,3-dithiol using iodine or potassium permanganate (B83412) adsorbed on copper sulfate. chemicalbook.com Similarly, 1,2-dithiolane-4-carboxylic acid, a key precursor for many derivatives, can be obtained by treating 3-iodo-2-(iodomethyl)propionic acid with potassium thioacetate (B1230152) followed by oxidation with oxygen. chemicalbook.com This two-step sequence, involving the generation of the 1,3-dithiol followed by oxidation, is a widely adopted strategy. nih.govnsf.gov However, the formation of the 1,3-dithiol can sometimes require harsh reaction conditions, which may limit its compatibility with sensitive functional groups and can lead to the formation of undesired polymeric disulfides. nih.gov

A significant advancement in this area is the development of methods that proceed under milder conditions. For example, a one-step synthesis of functionalized 1,2-dithiolanes has been reported from readily accessible 1,3-bis-tert-butyl thioethers by reaction with bromine. rsc.org This reaction is proposed to proceed through a sulfonium-mediated ring closure and is notable for its speed and mild conditions. nih.govrsc.org

| Precursor | Oxidizing Agent/Conditions | Product | Reference |

| Propane-1,3-dithiol | Iodine / 2-methylbut-2-ene | 1,2-Dithiolane | chemicalbook.com |

| Propane-1,3-dithiol | Potassium permanganate / Copper sulfate | 1,2-Dithiolane | chemicalbook.com |

| 3-Iodo-2-(iodomethyl)propionic acid | Potassium thioacetate, Oxygen | 1,2-Dithiolane-4-carboxylic acid | chemicalbook.com |

| 1,3-bis-tert-butyl thioethers | Bromine | Functionalized 1,2-dithiolanes | rsc.org |

Alternative Ring-Closing Methods

Besides the direct oxidation of dithiols, other ring-closing strategies have been developed to access the 1,2-dithiolane core. One such method involves the reaction of 2,2-bis(bromomethyl)propane-1,3-diol with sodium tetrasulfide to yield 1,2-dithiolane-4,4-diyldimethanol in good yields. chemicalbook.com

Another versatile approach utilizes dibromide precursors which undergo nucleophilic substitution with sulfur nucleophiles, followed by cyclization. This strategy is particularly useful for synthesizing libraries of 1,2-dithiolane derivatives for biological screening. For example, the synthesis of dihydroasparagusic acid, a key intermediate for 1,2-dithiolane-4-carboxylic acid, often employs this method. mdpi.com

Furthermore, modular routes have been devised that involve the conversion of 1,3-dithian-2-ones, which can be prepared from the radical addition of xanthates to alkenes, into 1,2-dithiolanes through base-mediated hydrolysis and subsequent oxidation. researchgate.net This method is advantageous due to its modularity, use of inexpensive starting materials, and atom economy. researchgate.net

Introduction and Functionalization of the Amine Moiety at the 4-Position

With the 1,2-dithiolane core in hand, the next crucial step is the introduction of the amine group at the 4-position. This can be achieved through direct amination or by utilizing precursors that already contain a nitrogen atom.

Direct Amination Reactions

A direct method for synthesizing this compound is through the reductive amination of a 4-oxo-1,2-dithiolane intermediate. This reaction involves treating the ketone with an amine source, such as ammonium (B1175870) acetate (B1210297), in the presence of a reducing agent like sodium cyanoborohydride. This one-pot procedure directly furnishes the desired amine, which can then be converted to its hydrochloride salt for improved stability and solubility. The use of Lewis acids as catalysts in reductive amination has also been explored to enhance reaction efficiency. lookchem.com

Synthesis via Nitrogen-Containing Precursors

An alternative and often more versatile strategy involves the synthesis of the 1,2-dithiolane ring from a precursor that already contains a nitrogen functionality. This approach avoids the need for a separate amination step and allows for greater control over the final structure.

For example, a series of 1,2-dithiolanes bearing nitrogen-containing substituents have been synthesized from 1,3-diols. tandfonline.com In these syntheses, the diol is converted to a dithiol, which is then cyclized to form the dithiolane ring. The nitrogen-containing group is introduced early in the synthetic sequence, for instance, by reacting an intermediate with dimethylamine. tandfonline.com

Another elegant approach involves starting with a chiral precursor, such as an amino acid, to synthesize chiral this compound derivatives. For instance, the synthesis of (S)-2-amino-3-(1,2-dithiolan-4-yl)propionic acid has been reported starting from a protected pyroglutamate (B8496135) derivative. acs.org This multi-step synthesis involves the formation of a diol, conversion to a dimesylate, displacement with thiolacetate, hydrolysis to the dithiol, and finally, iodine-mediated oxidation to the 1,2-dithiolane. acs.org

The synthesis of Boc-protected 4-amino-1,2-dithiolane-4-carboxylic acid has also been described, highlighting a protocol to incorporate this achiral, Cα,α-tetrasubstituted amino acid into peptides. researchgate.netnih.gov This method utilizes 2,2-bis[(benzylthio)methyl]glycine N-carboxy anhydride (B1165640) as a key intermediate. nih.gov

Derivatization Strategies for Structural Modification

Once this compound or its carboxylic acid precursor is synthesized, the amine and/or other functional groups can be further modified to create a diverse range of derivatives. These modifications are often aimed at tuning the compound's physical, chemical, or biological properties.

The primary amine of this compound is a versatile handle for various chemical transformations. It can undergo N-alkylation, N-acylation, and sulfonylation reactions to introduce different substituents. For example, N,N-dimethyl-1,2-dithiolan-4-amine, also known as nereistoxin (B154731), is a naturally occurring derivative. tandfonline.com

The carboxylic acid group of 1,2-dithiolane-4-carboxylic acid (asparagusic acid) is readily coupled with various amines to form a library of amide derivatives. mdpi.com Standard peptide coupling reagents such as HATU, HBTU, and T3P are effectively used for this purpose. mdpi.com These derivatization strategies have been employed to explore the structure-activity relationships of these compounds. mdpi.com

Furthermore, the dithiolane ring itself can be a site for modification. The disulfide bond can be reduced to form the corresponding dithiol, which can then participate in thiol-disulfide exchange reactions or be re-oxidized. This redox activity is a key feature of the 1,2-dithiolane system.

Derivatization is also crucial for analytical purposes. Aliphatic amines, which often lack a UV chromophore or fluorophore, can be derivatized to facilitate their detection and quantification by HPLC. sigmaaldrich.commdpi.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form stable, detectable derivatives. sigmaaldrich.com

| Derivative Class | Synthetic Strategy | Key Reagents | Reference |

| N-Alkyl derivatives | Reductive amination or N-alkylation of the primary amine | Alkyl halides, Aldehydes/Ketones + reducing agent | tandfonline.com |

| N-Acyl derivatives | Amide coupling of 1,2-dithiolane-4-carboxylic acid with amines | HATU, HBTU, T3P | mdpi.com |

| Peptide conjugates | Solid-phase or solution-phase peptide synthesis | Protected amino acids, coupling reagents | acs.orgnih.govnih.gov |

| Analytical derivatives | Pre-column derivatization for HPLC analysis | DMQC-OSu | sigmaaldrich.com |

N-Functionalization of the Amine Group

The primary amine group of this compound serves as a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse functionalities. Standard peptide coupling conditions are frequently employed to form amide bonds. For instance, the coupling of 1,2-dithiolane-4-carboxylic acid (asparagusic acid) with various amines has been achieved using reagents like HBTU and DIPEA in DMF. nih.gov Another approach involves the use of T3P in a mixture of ethyl acetate and pyridine (B92270). nih.gov

Beyond simple amidation, the amine can be derivatized to introduce other functional groups. For example, N,N-diethyl derivatives of this compound have been synthesized, typically involving the reaction of the parent amine with ethylating agents, followed by the formation of an oxalate (B1200264) salt for purification and handling. ontosight.ai The amine group can also participate in nucleophilic substitution reactions, leading to a variety of derivatives.

In the context of peptide synthesis, the N-terminus of a resin-bound peptide can be coupled with a dithiolane precursor, such as 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, using coupling agents like HBTU and DIPEA. nih.gov This allows for the site-specific incorporation of the 1,2-dithiolane moiety into a peptide chain. A one-pot N-deacetylation and functionalization protocol has also been developed for aminosugars, which could potentially be adapted for this compound derivatives. d-nb.info This method involves the activation of an acetamide (B32628) with oxalyl chloride and pyridine, followed by cleavage of the resulting intermediate and subsequent functionalization of the free amine. d-nb.info

Modification of the Dithiolane Ring

Alterations to the 1,2-dithiolane ring itself provide another avenue for creating structural diversity. Introducing substituents on the carbon backbone of the ring can significantly influence its properties.

A general strategy for synthesizing substituted 1,2-dithiolanes involves the oxidation of the corresponding 1,3-dithiols. nsf.govtandfonline.com However, the synthesis of these dithiol precursors can sometimes require harsh conditions. rsc.org A more recent and scalable one-step method involves the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine, which proceeds under mild conditions to form the 1,2-dithiolane ring. nsf.govrsc.org This method is particularly useful for creating derivatives with a hydroxyl group, which can serve as a handle for further functionalization. rsc.org

Ring expansion is another modification strategy. For example, 1,2-dithianes, the six-membered ring analogs, have been synthesized to explore the impact of ring size on biological activity. tandfonline.com The introduction of methyl groups onto the dithiolane ring has also been investigated. tandfonline.com

Furthermore, the dithiolane ring can be involved in polymerization reactions. Ring-opening polymerization of 1,2-dithiolane monomers can be initiated thermally or photochemically to produce poly(disulfide)s. acs.orgrsc.org Amine-activated cascade initiation of thiolate-induced ring-opening polymerization has been reported as a method to synthesize functional poly(disulfide)s under ambient conditions. acs.org

Considerations for Scalability and Efficiency in Synthesis

To address these challenges, researchers have focused on developing more streamlined and robust synthetic protocols. The one-step synthesis of 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers represents a significant advancement in this area, offering a scalable and straightforward route to diversely substituted dithiolanes. rsc.org This method avoids the often problematic formation of 1,3-dithiols from their precursors. nsf.govrsc.org

For the synthesis of related six-membered rings, 1,2-thiaselenanes, efficient and regioselective syntheses have been developed on a gram scale, utilizing an aziridine (B145994) intermediate and kinetically controlled S-acylation. researchgate.net These short, fast sequences with minimal chromatographic purifications are designed to be suitable for high-throughput screening applications. researchgate.net

In the realm of peptide chemistry, solid-phase peptide synthesis offers an efficient way to incorporate 1,2-dithiolane moieties. nih.gov The on-resin coupling of dithiolane precursors allows for the controlled and sequential assembly of complex peptide structures containing this heterocyclic motif. nih.gov The development of Fischer esterification for creating multifunctional dithiolane monomers is another example of a scalable synthesis strategy, particularly for applications in polymer chemistry and additive manufacturing. rsc.org

Asymmetric Synthesis Approaches for Chiral this compound Analogues

The synthesis of enantiomerically pure chiral this compound analogues is crucial for many applications, particularly in drug development, where stereochemistry often dictates biological activity. Several strategies have been explored to achieve asymmetric synthesis in this class of compounds.

One approach involves the use of chiral starting materials. For example, the synthesis of a chiral α-amino acid containing a 1,2-dithiolane ring has been achieved, providing a building block for the stereocontrolled synthesis of peptidomimetics. acs.org

Another strategy is the use of chiral auxiliaries. The stereogenic centers present in some dithiolane derivatives can be exploited in enantioselective reactions. For instance, they can be coordinated with transition metals to induce chirality in carbon-carbon bond-forming reactions.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of diamines, a structural motif related to this compound. rsc.org While not directly applied to this compound in the provided sources, these catalytic methods, which include desymmetrization reactions and asymmetric C-N bond formations, represent a promising area for future research in the asymmetric synthesis of chiral dithiolane analogues. rsc.org

Chemical Reactivity and Transformation Mechanisms of 1,2 Dithiolan 4 Amine

Reactivity of the Disulfide Bond within the 1,2-Dithiolane (B1197483) Ring

The disulfide bond in the 1,2-dithiolane ring is the central point of its reactivity. The cyclic structure forces the C-S-S-C dihedral angle to be approximately 35°, a significant deviation from the ideal 90° angle observed in unstrained, linear disulfides. nih.govunige.ch This geometric constraint leads to repulsion between the lone pairs of the adjacent sulfur atoms, weakening the S-S bond and rendering the ring kinetically labile and prone to ring-opening reactions. nih.govnih.gov

One of the most characteristic reactions of the 1,2-dithiolane ring is its rapid thiol-disulfide exchange. This reactivity is a direct consequence of the ring strain, which is released in the transition state of the nucleophilic attack by a thiolate. harvard.edu The rate of this exchange is dramatically faster for 1,2-dithiolanes compared to their linear or six-membered ring (1,2-dithiane) counterparts.

Early studies observed that 1,2-dithiolane undergoes thiol-disulfide interchange with alkyl thiolates approximately 5,000 times faster than linear aliphatic disulfides. nih.gov The rate is even further accelerated when using vicinal dithiols like dithiothreitol (B142953) (DTT). nih.gov More quantitative studies using dynamic NMR line-shape analysis have determined the rate constants for this exchange, highlighting the profound effect of the five-membered ring structure. harvard.edu

Table 1: Comparison of Thiolate-Disulfide Interchange Rates

| Disulfide Compound | Relative Rate Constant (vs. 1,2-Dithiane) | Absolute Rate Constant (k) in DMSO | Reference |

| 1,2-Dithiolane | ~650 | ~10⁸ M⁻¹s⁻¹ | harvard.edu |

| 1,2-Dithiane | 1 | - | harvard.edu |

| Linear Aliphatic Disulfide | ~0.0002 (vs. 1,2-dithiolane with alkyl thiolate) | - | nih.gov |

The mechanism of the exchange is a bimolecular nucleophilic substitution (SN2) reaction where an external thiolate attacks one of the sulfur atoms of the disulfide bond. unige.ch In substituted 1,2-dithiolanes, such as those with an alkyl group at the C3 position, the attack shows regioselectivity. The incoming thiolate nucleophile reacts preferentially with the less sterically hindered secondary sulfur atom. unige.ch This process is dynamic and can lead to ring-opening polymerization, particularly in the presence of catalytic amounts of thiols. nih.gov

The sulfur atoms of the 1,2-dithiolane ring can be oxidized to form S-oxides. chemicalbook.com This transformation can be achieved through various methods, including photooxidation in the presence of a sensitizer (B1316253) or chemical oxidation. For instance, the parent 1,2-dithiolane can be oxidized by ammonium (B1175870) persulfate or through photooxidation using a sensitizer like zinc tetraphenylporphyrin (B126558) in the presence of oxygen. escholarship.org These reactions typically yield the corresponding 1,2-dithiolane-1-oxide, a chiral sulfoxide. escholarship.org The formation of a single major product suggests the reaction proceeds cleanly. escholarship.org

The existence of compounds like 4-(Dimethylamino)-1,2-dithiolane 1-oxide further confirms that the disulfide ring can be selectively oxidized even when an amine functionality is present in the molecule.

The weakened S-S bond of the 1,2-dithiolane ring is susceptible to cleavage by reducing agents, leading to a ring-opening transformation. This reduction converts the cyclic disulfide into the corresponding acyclic 1,3-dithiol. A common laboratory method for this transformation is the use of zinc metal in the presence of hydrochloric acid (Zn/HCl). chemicalbook.com This reaction effectively opens the ring to produce the dithiol derivative, for example, reducing 1,2-dithiolan-4-amine would yield 2-amino-1,3-propanedithiol.

Beyond classical reducing agents, the S-S bond can also be cleaved by other nucleophiles. Nucleophiles derived from alkyl lithium, Grignard reagents, and cyanide ions can attack a sulfur atom, resulting in ring-opened products. chemicalbook.com For instance, the S–S bond of polymerization-resistant 1,2-dithiolanes has been shown to be cleanly cleaved by acetylides, yielding the corresponding ring-opened dithiol products. rsc.org

Reactions Involving the Amine Functional Group

The primary amine group at the C4 position of this compound is a key site for chemical modification, behaving as a potent nucleophile.

Like other primary amines, the nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. masterorganicchemistry.com It can react with a variety of electrophiles to form new carbon-nitrogen bonds. The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com Cyclic amines are often observed to be stronger nucleophiles than their acyclic counterparts of similar size. researchgate.net

A common reaction demonstrating the amine's nucleophilicity is N-alkylation, which involves reacting the amine with an alkyl halide. wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism. This reactivity is fundamental to the synthesis of derivatives such as Nereistoxin (B154731) (4-dimethylamino-1,2-dithiolane), an insecticidal natural product, which can be synthesized from this compound precursors. tandfonline.comtandfonline.com Further alkylation can lead to the formation of quaternary ammonium salts. wikipedia.org

The nucleophilic amine of this compound readily participates in acylation reactions with carboxylic acids or their activated derivatives (like acyl chlorides) to form stable amide bonds. mdpi.comacs.org This is one of the most frequently used reactions in medicinal chemistry and peptide synthesis. nih.govasiaresearchnews.com The reaction typically requires a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

The versatility of this reaction is demonstrated in peptide chemistry, where the related compound 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) has been successfully incorporated into peptide chains. cnr.itnih.govresearchgate.net This involves the formation of a peptide (amide) bond between the amine group of Adt and the carboxylic acid of another amino acid. nih.govresearchgate.net Similarly, the amine can be protected with groups like tert-butyloxycarbonyl (Boc), which involves the formation of a carbamate, a close relative of amides. nih.govresearchgate.net

Table 2: Examples of Amide and Related Linkage Formation

| Amine Reactant | Acylating Agent / Reagents | Product Type | Reference |

| 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) | Boc-Anhydride | N-Boc protected amino acid (Carbamate) | nih.govresearchgate.net |

| 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) | N-carboxy anhydride (B1165640) of another amino acid | Dipeptide (Amide) | researchgate.net |

| Primary/Secondary Amine | Carboxylic Acid, EDC, HOBt, DMAP | Amide | nih.gov |

| Primary/Secondary Amine | Acyl Chloride | Amide | acs.org |

Participation in Heterocyclic Ring-Forming Reactions

This compound serves as a valuable precursor in the synthesis of more complex heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amine and a redox-active disulfide bridge, enables its participation in cyclocondensation and other ring-forming reactions. The amino group can readily react with electrophilic centers, while the dithiolane ring can either remain intact or undergo transformations to participate in cyclization.

The primary amine group in this compound is a potent nucleophile, capable of reacting with various carbonyl compounds to forge new carbon-nitrogen bonds, a cornerstone of heterocyclic synthesis. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of a range of nitrogen-containing heterocycles. While specific examples for the parent this compound are not extensively documented, the reactivity of its derivatives provides insight into its synthetic potential. For example, derivatives of 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), a closely related analogue, have been incorporated into peptide structures, showcasing the amine's reactivity in amide bond formation. nih.gov

Furthermore, the 1,2-dithiolane ring itself can be a participant in forming new rings. Under reductive conditions, the disulfide bond can be cleaved to yield a 1,3-dithiol. This resulting dithiol is a versatile intermediate for constructing sulfur-containing heterocycles. For example, dithiols are known to react with aldehydes and ketones to form 1,3-dithianes and 1,3-dithiolanes. organic-chemistry.orgthieme-connect.com

The synthesis of thieno[2,3-b]pyridines, a class of fused heterocycles with significant biological activity, often involves the reaction of a pyridine-2(1H)-thione with a compound containing an activated methylene (B1212753) group and a leaving group. researchcommons.org While direct synthesis from this compound is not explicitly detailed, the cleavage of the dithiolane ring to a dithiol could potentially provide a sulfur source for such cyclizations in multicomponent reactions.

The following table summarizes representative examples of heterocyclic ring-forming reactions involving dithiolane derivatives, illustrating the potential reaction pathways for this compound.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 3-Cyanopyridine-2(1H)-thione | 2-Chloroacetanilides | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Thorpe–Ziegler cascade reaction | beilstein-journals.org |

| 1,3-dihalo-2-propanone | Sodium benzyl (B1604629) mercaptide | 2,2-bis-(benzylthiomethyl)-glycine | Nucleophilic substitution | google.com |

| 4-Oxopentanoic acid | 1,2-Ethanedithiol | 2-(1,2-dithiolan-2-yl)propanoic acid | Thioacetalization |

Insights into Reaction Mechanisms through Experimental and Theoretical Studies

The mechanisms governing the transformation of this compound into new heterocyclic frameworks can be understood by examining both experimental evidence and theoretical calculations performed on related systems.

Condensation Reactions at the Amino Group: The formation of nitrogen-containing heterocycles via the amino group of this compound follows well-established mechanistic pathways. For instance, in a reaction with a 1,3-dicarbonyl compound, the initial step would be the nucleophilic attack of the primary amine onto one of the carbonyl carbons, forming a hemiaminal intermediate. Subsequent dehydration would lead to an enamine or imine, which could then undergo an intramolecular cyclization by attacking the second carbonyl group. A final dehydration step would then yield the heterocyclic ring. The direct conversion of a carboxylic acid to an amide, a key step in peptide synthesis, is often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. chemicalbook.com

Reactions Involving the Dithiolane Ring: The reactivity of the 1,2-dithiolane ring is characterized by the relative weakness of the sulfur-sulfur bond, which makes it susceptible to both nucleophilic attack and reduction. researchgate.net Nucleophiles can attack one of the sulfur atoms, leading to a ring-opened thiol. researchgate.net This ring-opening can be the initial step in various heterocyclic ring-forming sequences.

Theoretical studies, often employing Density Functional Theory (DFT), have provided detailed insights into the mechanisms of reactions involving sulfur-containing heterocycles. For example, DFT calculations have been used to investigate the mechanism of thieno[2,3-b]pyridine (B153569) formation from 3-cyanopyridine-2(1H)-thiones. These studies have elucidated the role of the base catalyst in the initial S-alkylation and the subsequent intramolecular Thorpe-Ziegler cyclization, identifying the key transition states and intermediates. researchgate.net Such computational approaches could be applied to model the reactions of this compound, predicting the feasibility of different reaction pathways and the structures of the resulting products.

The mechanism of the formation of 2-imino-1,3-dithiolanes from the reaction of dithiocarbamates with 1,2-dihaloalkanes has also been investigated. The proposed mechanism involves a double nucleophilic substitution, where the dithiocarbamate (B8719985) anion first displaces one halide, and then the resulting thiolate undergoes an intramolecular cyclization to displace the second halide, forming the five-membered ring.

The table below outlines mechanistic insights for key reaction types relevant to the reactivity of this compound.

| Reaction Type | Key Mechanistic Steps | Method of Study | Reference |

| Amide formation (DCC coupling) | Activation of carboxylic acid by DCC, nucleophilic attack by amine. | General Organic Chemistry Principles | chemicalbook.com |

| Thieno[2,3-b]pyridine synthesis | S-alkylation of thione, intramolecular Thorpe-Ziegler cyclization. | DFT Calculations | researchgate.net |

| 1,3-Dithiolane formation | Nucleophilic attack of thiol on carbonyl, intramolecular cyclization. | General Organic Chemistry Principles | organic-chemistry.org |

| 1,2-Dithiolane ring-opening | Nucleophilic attack on a sulfur atom. | Experimental Observations | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in assigning the proton (¹H) and carbon (¹³C) signals of the 1,2-Dithiolan-4-amine structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the dithiolane ring. The methine proton (CH-N) at the C4 position would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two sets of diastereotopic methylene protons at C3 and C5 would each present as complex multiplets, likely overlapping. The amine (-NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon spectrum would display three unique signals corresponding to the three carbon atoms in the ring. The carbon atom bonded to the nitrogen (C4) would have a characteristic chemical shift, while the two carbons bonded to sulfur (C3 and C5) would be in a different chemical environment. libretexts.orgoregonstate.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and CH₂ groups.

2D NMR: Two-dimensional techniques are crucial for unambiguously assigning the structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the C4 methine proton and the protons of the C3 and C5 methylene groups, confirming their adjacency in the five-membered ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). nih.gov This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the dithiolane ring. sdsu.edu

A summary of predicted NMR data is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| C3-H₂ | Multiplet | 35 - 45 | COSY: with C4-H. HSQC: with C3. HMBC: with C4, C5. |

| C4-H | Multiplet | 45 - 55 | COSY: with C3-H₂, C5-H₂. HSQC: with C4. HMBC: with C3, C5. |

| C5-H₂ | Multiplet | 35 - 45 | COSY: with C4-H. HSQC: with C5. HMBC: with C3, C4. |

| N-H₂ | Broad Singlet | N/A | N/A |

The five-membered dithiolane ring is not planar and can adopt various conformations, such as envelope or twist forms. The preferred conformation can be investigated using NMR parameters.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), identify protons that are close in space, regardless of their bonding connectivity. rsc.org This is particularly useful for determining the relative stereochemistry of substituents on the ring. For this compound, NOESY can reveal spatial proximities between protons, helping to differentiate between axial and pseudo-axial/equatorial positions and thus refining the three-dimensional conformational model of the molecule.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, the calculated exact mass of the molecular ion [M]⁺• is 121.00199 Da. nih.gov HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition as C₃H₇NS₂. This capability is crucial for distinguishing the compound from any other isomers that have the same nominal mass but a different atomic composition. mdpi.comnih.gov

In mass spectrometry, particularly under electron ionization (EI), the molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint and confirms the compound's structure. libretexts.org For this compound, key fragmentation pathways are predicted to include:

Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a CH₂S• radical, leading to a stable iminium ion.

Ring Cleavage: The dithiolane ring can undergo cleavage at various points, particularly at the weak S-S bond or C-S bonds, leading to a series of characteristic fragment ions.

Loss of Amine Group: Cleavage of the C-N bond can lead to the loss of •NH₂ or NH₃.

A table of predicted major fragment ions is provided below.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 121 | N/A | Molecular Ion [M]⁺• |

| 74 | •CH₂S | Alpha-cleavage adjacent to the C-N bond |

| 88 | •SH | Cleavage of S-S bond followed by rearrangement |

| 104 | •NH₂ | Loss of the amino radical |

| 57 | C₂H₅S₂ | Cleavage of the C3-C4 and C4-C5 bonds |

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing valuable structural information.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for a primary amine. This includes a pair of medium-intensity N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com Additionally, an N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can be observed between 910-665 cm⁻¹. orgchemboulder.com Aliphatic C-H stretching vibrations will be present around 3000-2850 cm⁻¹, and the C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds. nih.gov A key feature in the Raman spectrum of a dithiolane is the S-S stretching vibration, which typically appears as a strong peak in the 480-510 cm⁻¹ region. rsc.org The position of this peak is sensitive to the CSSC dihedral angle, making Raman spectroscopy a useful tool for conformational analysis, complementing the data obtained from NMR. rsc.org The C-S stretching vibrations are also readily observed in the Raman spectrum, typically in the 600-700 cm⁻¹ range.

The expected vibrational modes are summarized in the following table.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | FTIR | 3400 - 3250 | Medium |

| C-H Stretch (aliphatic) | FTIR / Raman | 3000 - 2850 | Strong (FTIR), Medium (Raman) |

| N-H Bend | FTIR | 1650 - 1580 | Medium to Strong |

| C-N Stretch | FTIR | 1250 - 1020 | Medium |

| N-H Wag | FTIR | 910 - 665 | Broad, Strong |

| C-S Stretch | Raman | 600 - 700 | Medium to Strong |

| S-S Stretch | Raman | 480 - 510 | Strong |

Identification of Key Functional Group Vibrations

The infrared spectrum of this compound is characterized by vibrations associated with its primary amine group and aliphatic backbone. As a primary amine, it is expected to exhibit two distinct N-H stretching bands, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com These bands are typically weaker and sharper than the O-H stretching bands of alcohols. wikieducator.org The C-N stretching vibration for an aliphatic amine is generally observed as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Other characteristic vibrations include the N-H bending (scissoring) motion, which appears as a medium to strong band, and the N-H wagging, which is typically a strong, broad band. orgchemboulder.comwikieducator.org

Table 1: Expected Infrared Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Asymmetric Stretch | 3400 - 3330 | Medium |

| N-H Symmetric Stretch | 3330 - 3250 | Medium | |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium - Strong | |

| N-H Wag | 900 - 700 | Strong, Broad | |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Weak - Medium |

Data compiled from general spectroscopic principles for aliphatic primary amines. orgchemboulder.comspcmc.ac.inaip.org

Analysis of Disulfide Bond Stretching Frequencies and Dihedral Angles

The disulfide bond (S-S) of the 1,2-dithiolane (B1197483) ring is a key structural feature. While difficult to observe in IR spectroscopy, the S-S stretching vibration gives rise to a distinct signal in Raman spectroscopy. mdpi.com For cyclic disulfides, this band typically appears in the 450-510 cm⁻¹ region. nih.govresearchgate.net

The precise frequency of the S-S stretch is highly sensitive to the C-S-S-C dihedral angle. pnas.org A linear relationship has been established where the stretching frequency varies with the dihedral angle. nih.gov In the strained five-membered ring of 1,2-dithiolane derivatives, the C-S-S-C dihedral angle is significantly smaller than in unstrained acyclic disulfides (which prefer angles near 90°). For instance, a related compound, 1,2-dithiolane-4-carboxylic acid, has a reported dihedral angle of approximately 20°. This strained conformation directly influences the Raman-active S-S stretching frequency. rsc.org

Table 2: Correlation of Disulfide Bond Conformation and S-S Stretching Frequency

| Compound Type | Typical C-S-S-C Dihedral Angle | Typical S-S Stretch (νS-S) in Raman (cm⁻¹) |

| Strained Cyclic (e.g., 1,2-Dithiolanes) | 0° - 30° | ~510 |

| Acyclic / Unstrained Cyclic | ~90° | ~510 |

This table illustrates the general correlation between the dihedral angle of the disulfide bond and its Raman stretching frequency. nih.govpnas.orgpnas.org

X-ray Crystallography for Solid-State Structural Determination

Determination of Molecular Geometry and Crystal Packing

The 1,2-dithiolane ring adopts a twisted or envelope conformation to accommodate the geometric constraints of the five-membered ring containing a disulfide bond. X-ray diffraction studies on analogous compounds reveal typical bond lengths and angles. rsc.org The S-S bond length in such rings is generally around 2.06 Å. rsc.org The crystal packing is heavily influenced by intermolecular forces, particularly hydrogen bonding originating from the amine group, which dictates the formation of extended supramolecular networks. acs.org

Table 3: Representative Molecular Geometry Parameters for 1,2-Dithiolane Derivatives

| Parameter | Bond/Angle | Typical Value |

| Bond Length | S–S | ~2.06 Å |

| S–C | ~1.81 Å | |

| Bond Angle | C–S–S | ~95° |

| Dihedral Angle | C–S–S–C | ~20° - 30° |

Values are based on data from analogous 1,2-dithiolane structures. rsc.org

Analysis of Intermolecular Interactions (e.g., NH···S Interactions)

In the solid state, the primary amine group of this compound acts as a hydrogen bond donor. The nitrogen and sulfur atoms can act as hydrogen bond acceptors. This leads to the formation of intermolecular hydrogen bonds, such as N-H···N and N-H···S, which are the main cohesion forces in the crystal lattice. acs.org

Table 4: Typical Hydrogen Bond Geometries Involving Amine and Sulfur Groups

| Hydrogen Bond Type | Donor (D) - Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

| Amine-Amine | N-H···N | ~3.0 - 3.2 | >120° |

| Amine-Sulfur | N-H···S | ~3.3 - 3.5 | >120° |

Data compiled from studies on hydrogen bonding in primary amines and sulfur-containing compounds. acs.orgresearchgate.netnih.gov

Chromatographic Techniques for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity and confirming the identity of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

Due to its polar and basic nature, this compound is challenging to retain on standard reversed-phase columns (e.g., C18, C8) using conventional mobile phases. sepscience.com Several HPLC strategies can be employed for the successful analysis of such polar compounds.

Reversed-phase chromatography can be adapted by using ion-pairing reagents in the mobile phase. americanpharmaceuticalreview.com However, a more direct and often preferred approach is the use of alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography. chromatographyonline.comobrnutafaza.hr HILIC utilizes a polar stationary phase (such as silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) mixed with a small amount of aqueous buffer. obrnutafaza.hr This allows for the retention and separation of very polar compounds. chromatographyonline.com For detection, UV-Vis is often not suitable unless a derivative is made, making mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) more appropriate choices. Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorophore for sensitive fluorescence detection. nih.gov

Table 5: Exemplar HPLC Methodologies for Polar Amine Analysis

| Parameter | Method 1: HILIC | Method 2: Reversed-Phase with Ion-Pairing |

| Stationary Phase (Column) | Amide- or Amino-bonded silica | C18 or C8 |

| Mobile Phase | Acetonitrile/Ammonium (B1175870) Acetate (B1210297) Buffer | Water/Methanol with Ion-Pairing Reagent (e.g., TFA) |

| Elution Mode | Gradient (decreasing organic content) | Isocratic or Gradient |

| Detector | Mass Spectrometry (MS) or ELSD | UV-Vis (with derivatization) or MS |

This table outlines common starting points for developing an HPLC method for a polar amine like this compound. americanpharmaceuticalreview.comchromatographyonline.comobrnutafaza.hr

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and structural elucidation of volatile and semi-volatile compounds. The analysis of this compound via GC-MS necessitates specific methodological considerations, primarily involving chemical derivatization to enhance its suitability for gas chromatographic separation.

The inherent polarity of the primary amine group in this compound makes it challenging to analyze directly by GC, as it can lead to poor peak shapes and irreversible adsorption on the chromatographic column. To overcome these issues, derivatization is employed to convert the polar amine into a less polar, more volatile, and thermally stable derivative. libretexts.org Acylation is a common and effective derivatization strategy for amines. libretexts.orgnih.gov This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), to form a stable amide. The resulting N-acylated derivative exhibits significantly improved chromatographic behavior. nih.gov

For example, the reaction of this compound with trifluoroacetic anhydride yields N-(1,2-dithiolan-4-yl)-2,2,2-trifluoroacetamide. This derivative is then introduced into the GC system, where it is vaporized and separated on a capillary column, typically one with a non-polar or semi-polar stationary phase like 5% phenyl-polysiloxane. The retention time of the derivative is a characteristic parameter used for its identification under specific chromatographic conditions.

Upon elution from the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. nih.govchemguide.co.uk The interpretation of this fragmentation pattern provides detailed structural information.

The mass spectrum of derivatized this compound is characterized by several key fragmentation pathways:

Alpha-Cleavage: A dominant fragmentation mechanism for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. miamioh.edulibretexts.org For N-(1,2-dithiolan-4-yl)-2,2,2-trifluoroacetamide, this would involve the cleavage of the bond between the C4 of the dithiolane ring and the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation.

Amide Bond Cleavage: The cleavage of the amide bond (N-CO) is another common fragmentation pathway for N-acylated compounds, resulting in the formation of an acylium ion (e.g., [CF₃CO]⁺) and a fragment corresponding to the amine portion. nih.gov

Dithiolane Ring Fragmentation: The 1,2-dithiolane ring itself can undergo fragmentation. This may involve the cleavage of the disulfide bond, followed by the loss of sulfur atoms (S or S₂) or other small neutral molecules. The rigid, strained nature of the five-membered ring influences these fragmentation pathways. mdpi.comrsc.org

The detailed analysis of these fragments allows for the unambiguous identification of this compound in a sample. High-resolution mass spectrometry can be further employed to determine the exact elemental composition of the molecular ion and its fragments, confirming the identity of the compound with high confidence.

Research Findings:

Detailed research on the GC-MS analysis of sulfur-containing amino compounds has established the utility of derivatization for improving analytical sensitivity and specificity. oup.com While specific studies focusing exclusively on this compound are not extensively documented, the principles derived from the analysis of structurally related molecules, such as cysteine and other cyclic disulfides, are directly applicable. oup.comnih.gov The fragmentation patterns are predictable based on the fundamental rules of mass spectrometry, including the stability of the resulting carbocations and radical species. ruc.dkwikipedia.org

Below is a representative data table detailing the expected key mass spectral fragments for N-(1,2-dithiolan-4-yl)-2,2,2-trifluoroacetamide, the trifluoroacetyl derivative of this compound.

Table 1. Predicted GC-MS Fragmentation Data for N-(1,2-dithiolan-4-yl)-2,2,2-trifluoroacetamide

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 217 | [M]⁺ | Molecular Ion |

| 185 | [M - S]⁺ | Loss of a sulfur atom from the dithiolane ring |

| 153 | [M - S₂]⁺ | Loss of a disulfide unit from the dithiolane ring |

| 120 | [C₄H₆NS₂]⁺ | Cleavage of the amide bond with loss of CF₃CO radical |

| 97 | [CF₃CO]⁺ | Acylium ion from amide bond cleavage |

| 87 | [C₃H₅S₂]⁺ | Fragment of the dithiolane ring |

Theoretical and Computational Chemistry Investigations

Electronic Structure Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. For 1,2-Dithiolan-4-amine, DFT calculations can illuminate its orbital energies, redox behavior, and conformational energetics.

The electronic structure of the 1,2-dithiolane (B1197483) ring is characterized by the disulfide bond, which is the primary site of redox activity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding its chemical reactivity. In substituted 1,2-dithiolanes, the HOMO is typically associated with the non-bonding lone pairs of the sulfur atoms, while the LUMO is often a σ* anti-bonding orbital of the S-S bond. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity.

While specific DFT data for this compound is not extensively documented in the literature, studies on analogous compounds provide valuable insights. For instance, DFT calculations on various substituted organic molecules have been successfully used to predict their redox potentials. scielo.org.zanih.govmdpi.com The redox potential of a molecule is related to the Gibbs free energy change of the corresponding redox reaction, which can be calculated using DFT. rsc.org

Electrochemical studies on 1,2-dithiolane derivatives, such as thioctic acid, have shown that they can undergo electrochemically initiated ring-opening polymerization, highlighting the reactivity of the disulfide bond upon oxidation. researchgate.net Computational studies on related sulfur-containing heterocyclic compounds, like 2-(2,3-dihydroxy phenyl)-1,3-dithiane, have demonstrated good agreement between DFT-calculated and experimentally determined redox potentials. kashanu.ac.irresearchgate.net For this 1,3-dithiane (B146892) derivative, a redox potential of 0.766 V relative to the standard hydrogen electrode (SHE) was calculated using the B3LYP/6-311++G** level of theory, which closely matched the experimental value of 0.753 V. kashanu.ac.irresearchgate.net This suggests that similar computational approaches could accurately predict the redox potential of this compound. The presence of the electron-donating amine group at the C4 position is expected to influence the electronic properties of the dithiolane ring, likely lowering its oxidation potential compared to unsubstituted or electron-withdrawing group-substituted derivatives.

| Compound | Method | Calculated Redox Potential (V vs. SHE) | Experimental Redox Potential (V vs. SHE) |

|---|---|---|---|

| 2-(2,3-dihydroxy phenyl)-1,3-dithiane | DFT-B3LYP/6-311++G** | 0.766 | 0.753 |

The five-membered 1,2-dithiolane ring is not planar and can adopt several conformations, such as the envelope (or half-chair) and twist (or skew) forms. The energy differences between these conformers are typically small, and the ring is often flexible. The substituents on the ring can significantly influence the conformational preferences.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment, such as a solvent or a biological macromolecule.

In solution, the conformational equilibrium of the 1,2-dithiolane ring in this compound will be influenced by interactions with solvent molecules. MD simulations can model these interactions explicitly and provide insights into the dominant conformations in a particular solvent. The flexibility of the dithiolane ring allows it to interconvert between different conformers, and the timescale of these conversions can be investigated using MD. The presence of the polar amine group will likely lead to specific solvation patterns, particularly in protic solvents, which can in turn affect the conformational landscape of the ring.

Cyclic disulfide motifs are known to impose significant conformational constraints on peptide backbones, and this principle is often exploited in the design of peptidomimetics with well-defined secondary structures. Current time information in Edmonton, CA. MD simulations are a powerful tool for studying peptide folding and the influence of such constraints. researchgate.net Peptides containing cyclic disulfide-rich frameworks often exhibit enhanced stability. mdpi.com

Incorporating an analogue of this compound into a peptide sequence would introduce a rigid cyclic constraint. MD simulations can be employed to explore how this constraint directs the folding of the peptide backbone. By restricting the torsional freedom of the peptide chain, the dithiolane ring can promote the formation of specific secondary structures, such as β-turns or helical segments, in its vicinity. Simulations of peptides containing cyclic disulfides have shown that the presence of the disulfide bond significantly reduces the conformational flexibility of the peptide compared to its linear counterpart. Current time information in Edmonton, CA. This reduction in conformational entropy can pre-organize the peptide into a bioactive conformation, which is a key principle in drug design.

Quantum Chemical Calculations of Inter- and Intramolecular Interactions

Quantum chemical calculations can provide a detailed understanding of the non-covalent interactions that govern the structure and properties of this compound, both within the molecule itself (intramolecular) and with other molecules (intermolecular).

The amine group in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The sulfur atoms of the dithiolane ring can also act as weak hydrogen bond acceptors. Quantum chemical methods can be used to calculate the strength and geometry of these potential hydrogen bonds. For instance, intramolecular hydrogen bonding between the amine group and a sulfur atom could stabilize certain conformations of the ring. The nature of hydrogen bonds is inherently quantum mechanical, and its understanding is crucial for describing the structure of molecules. nih.gov

| Interaction Type | Donor/Acceptor in this compound | Potential Interacting Partner | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amine N-H | Water, Carbonyl oxygen (in peptides) | Solvation, Peptide structure stabilization |

| Hydrogen Bond (Acceptor) | Amine N lone pair | Water, Hydroxyl groups | Solvation, Molecular recognition |

| Hydrogen Bond (Weak Acceptor) | Sulfur lone pairs | Water, Amide N-H | Fine-tuning of conformation and interactions |

| Electrostatic Interactions | Partial positive charge on amine H, Partial negative charge on N and S | Polar molecules, Charged residues in proteins | Molecular recognition and binding |

| Dispersion Forces | Entire molecule | All molecules | Contribution to overall binding affinity |

Advanced Applications in Chemical and Materials Research

Building Blocks in Complex Organic Synthesis

The bifunctional nature of 1,2-Dithiolan-4-amine makes it a potent building block for constructing elaborate molecular architectures. Both the amine group and the dithiolane ring can participate in a variety of chemical transformations, enabling its incorporation into diverse chemical structures.

Precursors for Heterocyclic Systems

The presence of both sulfur and nitrogen heteroatoms, along with reactive functional groups, positions this compound as a valuable precursor for the synthesis of more complex heterocyclic systems. The amine functionality serves as a convenient nucleophilic handle to initiate cyclization reactions or to append other molecular fragments that can subsequently form new rings.

Researchers have explored the synthesis of various 1,2-dithiolane (B1197483) derivatives bearing nitrogen-containing substituents to investigate their biological activities, such as pesticidal properties. tandfonline.comresearchgate.net These synthetic efforts highlight the utility of the aminodithiolane scaffold in generating libraries of compounds for structure-activity relationship studies. Furthermore, the principles of using bifunctional molecules to construct larger systems are well-established. For instance, a derivative, 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), has been successfully incorporated into peptides. nih.gov This demonstrates how the aminodithiolane core can be integrated into complex biomolecules, suggesting that this compound itself could be used to synthesize peptide mimics or other novel heterocyclic structures by leveraging the reactivity of its primary amine.

Synthetic Intermediates in Fine Chemical Production

As a synthetic intermediate, this compound provides a straightforward route to a range of fine chemicals. The amine group can be readily acylated, alkylated, or otherwise modified to produce derivatives with tailored properties. This is exemplified in studies where various amine derivatives are coupled with 1,2-dithiolane-4-carboxylic acid to produce a library of amide compounds for screening as potential inhibitors of enzymes like thioredoxin reductase. mdpi.comnih.gov This approach underscores how this compound can serve as the amine-containing component in similar amide-coupling reactions for the production of specialty chemicals, including potential pharmaceutical agents and agrochemicals. tandfonline.com

The synthesis of these derivatives often involves standard and scalable chemical reactions, making this compound an attractive intermediate for larger-scale production.

Table 1: Representative Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagent | Product Class | Potential Application |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid (R-COOH) + Coupling Agent | N-Acyl-1,2-dithiolan-4-amine | Enzyme inhibitors, bioactive molecules |

| Reductive Amination | Aldehyde/Ketone (R-CHO/R-CO-R') + Reducing Agent | N-Alkyl-1,2-dithiolan-4-amine | Fine chemical synthesis, ligand modification |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-1,2-dithiolan-4-amine | Pharmaceutical intermediates |

| Urea/Thiourea (B124793) Formation | Isocyanate/Isothiocyanate (R-NCO/R-NCS) | Dithiolane-substituted ureas/thioureas | Catalyst components, materials science |

Design and Synthesis of Chemical Probes and Biosensors

The unique electrochemical and chemical properties of the 1,2-dithiolane ring have led to its exploration in the design of sophisticated tools for chemical biology and diagnostics.

Electrochemical Probes for Biological Analytes

Electrochemical biosensors are devices that use a biological recognition element coupled to an electrochemical transducer to detect specific analytes. nih.govmdpi.com The 1,2-dithiolane moiety is redox-active due to its disulfide bond, which can be reversibly reduced to a dithiol. This electrochemical behavior is the basis for its potential use in sensor applications.

The 1,2-dithiolane ring has been incorporated into probes designed to detect the enzyme thioredoxin reductase (TrxR), which plays a key role in cellular redox homeostasis. nih.gov The principle relies on the enzymatic reduction of the dithiolane disulfide, which can trigger a measurable electrochemical or fluorescent signal. However, research has also revealed that the 1,2-dithiolane moiety can be non-specifically reduced by other abundant cellular thiols, such as glutathione (B108866). mdpi.comnih.gov This finding is critical, as it indicates that while the dithiolane group is a useful redox-responsive unit, achieving high selectivity for a specific biological target requires careful probe design, potentially by combining the dithiolane with other molecular recognition elements. nih.gov In a hypothetical electrochemical sensor, the sulfur atoms of this compound could also be used to immobilize the probe on a gold electrode surface, with the redox cycle of the disulfide bond being monitored via techniques like cyclic voltammetry.

Photoaffinity Labels for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of bioactive small molecules. nih.gov A typical photoaffinity probe consists of three key components: a pharmacophore for binding to the target, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag for detection and isolation. nih.gov

This compound is a suitable scaffold for constructing such probes. The dithiolane ring can serve as the pharmacophore if it has an affinity for a particular protein binding site. The primary amine group provides a crucial attachment point for synthesizing a complete probe. A photoreactive group, such as a diazirine or benzophenone, and a reporter tag, like biotin (B1667282) or an alkyne handle for click chemistry, can be readily coupled to the amine. Once the probe binds to its target protein, UV light is used to activate the photoreactive group, generating a highly reactive species that forms a permanent covalent bond with the protein. The tagged protein can then be isolated and identified, revealing the molecular target of the dithiolane-containing compound.

Table 2: Conceptual Design of a Photoaffinity Probe Based on this compound

| Component | Function | Example Moiety |

|---|---|---|

| Pharmacophore | Binds non-covalently to the biological target | 1,2-Dithiolane ring |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation | Trifluoromethylphenyl diazirine |

| Reporter Tag | Enables detection, enrichment, and identification of the labeled target | Alkyne or Biotin |

| Linker | Connects the components via the amine group of the parent compound | Amide bond |

Ligands in Coordination Chemistry and Catalysis

The presence of multiple heteroatoms (two sulfur and one nitrogen) makes this compound a versatile ligand for coordinating with metal ions. The coordination chemistry of ligands containing both soft (sulfur) and borderline/hard (nitrogen) donor atoms is rich and can lead to complexes with interesting structural, electronic, and reactive properties.

The two sulfur atoms of the dithiolane ring can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The amine group can also coordinate, potentially leading to a tridentate S,S,N-coordination mode. The specific coordination mode will depend on the metal ion's properties (e.g., size, hardness/softness), the steric environment, and the reaction conditions. The coordination of aminopyridine and pyridine (B92270) carboxamide ligands to various metals demonstrates the versatility of N-donor groups in forming both discrete complexes and extended coordination polymers. mdpi.commdpi.com

Metal complexes derived from this compound could have significant applications in catalysis. The dithiolane backbone imposes a specific geometry on the coordinated metal center, which can influence the selectivity of catalytic reactions. For example, chiral versions of this ligand could be employed in asymmetric catalysis. The electronic properties of the metal center can be tuned by the S,S,N-ligand environment, potentially enabling catalysis of redox reactions, polymerization, or other organic transformations. chemrxiv.org The synthesis of ruthenium complexes with dithiolane-functionalized ligands for applications in dye-sensitized solar cells and catalysis highlights the potential for creating advanced functional materials based on this scaffold. researchgate.net

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Description | Potential Application |

|---|---|---|---|

| Monodentate | N | The ligand binds through the amine nitrogen only. | Formation of simple coordination complexes. |

| Bidentate (Chelating) | S, S | The two sulfur atoms bind to a single metal center, forming a chelate ring. | Stabilizing metal centers for catalysis. |

| Tridentate (Chelating) | S, S, N | All three heteroatoms coordinate to a single metal center. | Creating rigid coordination spheres for selective catalysis. |

| Bridging | S, N or S, S | The ligand links two or more metal centers. | Synthesis of coordination polymers and metal-organic frameworks (MOFs). |

Development of Metal Complexes Incorporating this compound

The presence of both soft (sulfur) and hard (nitrogen) donor atoms within the this compound structure suggests its potential as a versatile ligand in coordination chemistry. The primary amine and the sulfur atoms of the dithiolane ring can act as coordination sites for a variety of transition metal ions. This dual functionality allows this compound to function as a bidentate chelating agent, forming stable ring structures with metal ions.

The chelation of metal ions by ligands containing both amine and sulfur donor groups is a well-established principle in coordination chemistry. rjpbcs.com Such complexes often exhibit unique electronic and structural properties. In the case of this compound, coordination to a metal center could occur through the lone pair of electrons on the nitrogen atom of the amine group and one or both of the sulfur atoms in the dithiolane ring. The formation of a five- or six-membered chelate ring is plausible, which would enhance the thermodynamic stability of the resulting metal complex. beloit.edu

While specific research on metal complexes exclusively incorporating this compound is an emerging area, the coordination chemistry of similar amino-thiol ligands provides a strong basis for predicting their behavior. For instance, tridentate and tetradentate amine ligands are known to form stable complexes with technetium. researchgate.net The study of such complexes is crucial for the development of new catalysts, sensors, and materials with tailored magnetic and electronic properties.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Donating Atoms | Potential Metal Ions | Resulting Structure |

| Monodentate | N (amine) | Various transition metals | Simple coordination complex |

| Monodentate | S (dithiolane) | Soft transition metals (e.g., Au, Ag, Hg) | Thiolate-like coordination |

| Bidentate (Chelation) | N, S | Transition metals (e.g., Cu, Ni, Co, Zn) | Stable 5- or 6-membered chelate ring |

Role in Homogeneous and Heterogeneous Catalysis

The primary amine functionality in this compound opens up possibilities for its use in organocatalysis. Primary amines are known to participate in a variety of catalytic transformations, often through the formation of enamine or iminium ion intermediates. Bifunctional organocatalysts that combine a primary amine with another functional group, such as a thiourea, have proven to be highly effective in a range of asymmetric reactions. unirioja.es